5,6-Difluoropyridine-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoropyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-12(10,11)3-1-4(7)5(8)9-2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKGLGHYQVAISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Accessing 5,6 Difluoropyridine 3 Sulfonyl Chloride
Precursor Synthesis and Functionalization of Difluoropyridine Derivatives
Regioselective Fluorination Strategies for Pyridine (B92270) Nuclei
Achieving the desired 5,6-difluoro substitution pattern on a pyridine ring requires careful consideration of regioselective fluorination techniques. Direct C-H fluorination of pyridine derivatives can be challenging due to the electron-deficient nature of the ring. However, methods involving metalation and subsequent reaction with a fluorine source can provide regio-control. For instance, the use of directed ortho-metalation, guided by a pre-existing substituent, can facilitate the introduction of fluorine at a specific position.
Another strategy involves nucleophilic aromatic substitution (SNAr) on polychlorinated pyridines. By carefully controlling reaction conditions and the choice of fluorinating agent, such as potassium fluoride (B91410), specific chlorine atoms can be selectively replaced by fluorine. The inherent reactivity of the pyridine ring often favors substitution at the 2- and 6-positions, followed by the 4-position. Therefore, obtaining a 5,6-difluoro pattern often requires a multi-step approach starting from a pre-functionalized pyridine.
Directed Halogenation and Functional Group Introduction on Pyridine Precursors
Once a difluorinated pyridine scaffold is obtained, the next critical step is the introduction of a functional group at the 3-position that can be converted into a sulfonyl chloride. Directed halogenation, particularly bromination or iodination, is a common strategy. The electronic properties of the difluoropyridine ring influence the regioselectivity of electrophilic aromatic substitution. In the case of 2,3-difluoropyridine, for example, functionalization at each vacant position has been achieved through regioselective metalation followed by quenching with an electrophile. nih.govresearchgate.net This approach allows for the precise installation of a halogen handle at the desired 3-position.
This halogenated intermediate can then be converted to other functional groups, such as an amino or a thiol group, which are direct precursors for the sulfonyl chloride moiety.
Synthetic Routes to 5,6-Difluoropyridine-3-amine and Related Intermediates
The synthesis of 5,6-Difluoropyridine-3-amine is a pivotal step, as the amino group is an excellent precursor for the sulfonyl chloride via a Sandmeyer-type reaction. One potential route to this intermediate involves the nitration of a 2,3-difluoropyridine derivative, followed by reduction of the nitro group to an amine. The directing effects of the fluorine atoms would need to be carefully considered to achieve nitration at the 3-position.
Alternatively, a Buchwald-Hartwig amination of a 3-halo-5,6-difluoropyridine derivative could provide a direct route to the desired amine. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. The synthesis of 3-aminotetrahydropyridines has been achieved through various methods, including the hydrogenation of aminopyridines, often prepared via Buchwald-Hartwig amination of a 3-halopyridine. nih.gov
Sulfonyl Chloride Formation from Corresponding Sulfonic Acids or Thiol Derivatives
With the key precursor, 5,6-Difluoropyridine-3-amine, or a related sulfonic acid or thiol derivative in hand, the final step is the formation of the sulfonyl chloride group.
Direct Chlorosulfonation Techniques
Direct chlorosulfonation of a difluoropyridine derivative is a potential, though challenging, route. This method typically involves reacting the aromatic compound with chlorosulfonic acid. rsc.org However, the electron-withdrawing nature of the two fluorine atoms deactivates the pyridine ring towards electrophilic attack, often requiring harsh reaction conditions that can lead to side reactions and low yields. The regioselectivity of such a reaction on a 5,6-difluoropyridine ring would also need to be carefully controlled.
A more common approach involves the conversion of a pre-existing sulfonic acid to the sulfonyl chloride. 5,6-Difluoropyridine-3-sulfonic acid can be prepared from the corresponding amine via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst. The resulting sulfonic acid can then be treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield the desired 5,6-Difluoropyridine-3-sulfonyl chloride. researchgate.netresearchgate.net
Sandmeyer-Type Reactions for Introduction of the Sulfonyl Chloride Group
The Sandmeyer reaction is a versatile and widely used method for converting an aromatic amine into a variety of functional groups, including a sulfonyl chloride. nih.govmnstate.edulscollege.ac.inwikipedia.orgorganic-chemistry.org This reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then reacted with a sulfur dioxide source in the presence of a copper(I) salt catalyst.
For the synthesis of this compound, 5,6-Difluoropyridine-3-amine would first be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt. This intermediate is then added to a solution containing sulfur dioxide and a copper(I) chloride catalyst. The diazonium group is replaced by the -SO2Cl group, yielding the final product. The general conditions for a Sandmeyer-type chlorosulfonylation are summarized in the table below.
| Reactant | Reagents | Conditions | Product |
|---|---|---|---|
| 5,6-Difluoropyridine-3-amine | 1. NaNO2, HCl | 0-5 °C | 5,6-Difluoropyridine-3-diazonium chloride |
| 5,6-Difluoropyridine-3-diazonium chloride | SO2, CuCl | Room Temperature | This compound |
This method is generally efficient and provides a reliable route to the target compound from the readily accessible amino precursor.
Oxidative Chlorination Approaches Utilizing Specific Reagents
The conversion of a thiol or disulfide precursor to the target sulfonyl chloride is an oxidation reaction that requires a chlorine source. Research into the synthesis of analogous aryl and heteroaryl sulfonyl chlorides has identified several effective reagent systems for this purpose. These methods are applicable to the synthesis of this compound from its corresponding thiol or disulfide.
One established method involves the direct use of chlorine gas as the oxidant. In a process analogous to the synthesis of 2-chloropyridine-3-sulfonyl chloride, the disulfide precursor, 3,3'-dithiobis(5,6-difluoropyridine), could be dissolved in hydrochloric acid. Bubbling chlorine gas through this solution under controlled temperature facilitates the oxidative cleavage of the disulfide bond and subsequent chlorination to form the desired sulfonyl chloride acs.org.
Another effective approach utilizes a combination of an oxidant and a chloride source, promoted by a metal catalyst. For instance, zirconium(IV) chloride (ZrCl₄) has been demonstrated to be an efficient promoter for the oxidative chlorination of thiols to sulfonyl chlorides orgsyn.org. This method typically involves reacting the thiol precursor with an oxidizing agent in the presence of ZrCl₄.
A summary of potential reagent systems for the oxidative chlorination is presented in Table 1.
| Precursor | Reagent System | Key Features | Reference |
| Disulfide | Chlorine (Cl₂) in Hydrochloric Acid (HCl) | Direct use of chlorine gas; suitable for disulfide precursors. | acs.org |
| Thiol | Oxidant + Zirconium(IV) Chloride (ZrCl₄) | Metal-promoted; effective for thiol precursors. | orgsyn.org |
Optimization of Reaction Conditions for Yield and Selectivity
To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters that influence the outcome of the oxidative chlorination include temperature, reaction time, and the stoichiometry of the reagents.
Temperature Control: Maintaining an optimal reaction temperature is critical to prevent the formation of byproducts and decomposition of the desired product. For the oxidative chlorination using chlorine gas, temperatures are typically maintained in a narrow range, for example, between 20-23°C, to ensure selective formation of the sulfonyl chloride acs.org. Excursions from the optimal temperature can lead to over-oxidation or other side reactions.
Stoichiometry and Reagent Addition: The molar ratio of the oxidizing and chlorinating agents to the sulfur-containing substrate must be precisely controlled. An excess of the oxidant can lead to the formation of undesired byproducts, while an insufficient amount will result in incomplete conversion. In syntheses involving highly reactive chlorinating agents, such as phosphorus pentachloride for converting sulfonic acids, adding the reagent in multiple small portions rather than all at once has been shown to improve yields and reduce byproduct formation google.com. This principle of controlled addition is also applicable to oxidative chlorination to manage the reaction exotherm and improve selectivity.
Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting material. The progress of the reaction can be monitored using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
An example of optimized reaction parameters for a related synthesis is shown in Table 2.
| Parameter | Optimized Condition | Rationale | Reference |
| Temperature | 20-23°C | Minimizes side reactions and product decomposition. | acs.org |
| Reagent Addition | Stepwise or portion-wise | Controls reaction rate and temperature, improving yield. | google.com |
| Monitoring | HPLC / TLC | Ensures complete conversion and determines optimal reaction endpoint. |
Advanced Purification and Isolation Procedures for Synthesized Product
Following the synthesis, a robust purification strategy is necessary to isolate this compound in high purity, as impurities can adversely affect subsequent reactions. The inherent reactivity and potential instability of sulfonyl chlorides, particularly their susceptibility to hydrolysis, necessitates careful handling during workup and purification d-nb.infonih.gov.
Aqueous Workup and Extraction: A common initial purification step involves quenching the reaction mixture in water or ice, which can cause the sulfonyl chloride product to precipitate as a solid acs.org. The crude product can then be collected by filtration. Alternatively, the product can be extracted from the aqueous mixture into a water-insoluble organic solvent, such as dichloromethane or diethyl ether chemicalbook.comrsc.orggoogle.com. The organic layer is then typically washed with water, a mild base like saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine to remove residual water chemicalbook.comrsc.orggoogle.com. The organic solvent is subsequently removed under reduced pressure.
Distillation: For thermally stable sulfonyl chlorides, vacuum distillation is a highly effective method for purification on a larger scale. This technique allows for the separation of the product from non-volatile impurities and residual solvents. For instance, pyridine-3-sulfonyl chloride has been successfully purified by distillation under reduced pressure, which effectively removes byproducts like phosphorus oxychloride google.com.
Chromatography and Recrystallization: For laboratory-scale purification and to achieve very high purity, flash column chromatography is a viable option rsc.org. Following chromatography or as an alternative final purification step, recrystallization from a suitable solvent system can be employed to obtain the product as a crystalline solid, free from minor impurities rsc.org.
A summary of applicable purification techniques is provided in Table 3.
| Purification Method | Description | Key Advantages | Reference |
| Precipitation/Filtration | Product is precipitated by adding water to the reaction mixture and collected by filtration. | Simple, rapid, and effective for solid products. | acs.org |
| Solvent Extraction | Product is partitioned between an organic solvent and an aqueous layer to remove water-soluble impurities. | Efficiently removes acidic and inorganic byproducts. | chemicalbook.comgoogle.com |
| Vacuum Distillation | Product is purified based on its boiling point under reduced pressure. | Suitable for large-scale purification and removal of non-volatile impurities. | google.com |
| Flash Chromatography | Product is separated from impurities based on differential adsorption on a stationary phase. | Provides high purity for laboratory-scale quantities. | rsc.org |
| Recrystallization | Product is dissolved in a hot solvent and allowed to crystallize upon cooling, leaving impurities in the solution. | Yields highly pure crystalline product. | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 5,6 Difluoropyridine 3 Sulfonyl Chloride
Electrophilic Characteristics of the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is inherently a powerful electrophile. In the case of 5,6-Difluoropyridine-3-sulfonyl chloride, this electrophilic nature is significantly amplified. The pyridine (B92270) ring, being an electron-deficient aromatic system, already withdraws electron density from the sulfonyl group. This effect is substantially intensified by the presence of two highly electronegative fluorine atoms at the 5 and 6 positions.
These fluorine atoms exert a strong negative inductive effect (-I effect), pulling electron density away from the pyridine ring and, consequently, from the sulfur atom of the sulfonyl chloride moiety. This increased partial positive charge on the sulfur atom makes it exceptionally susceptible to attack by nucleophiles. As a result, this compound is a highly reactive substrate for nucleophilic substitution reactions at the sulfur center.
Nucleophilic Substitution Reactions at the Sulfur Center
The primary mode of reactivity for this compound involves nucleophilic substitution at the tetracoordinate sulfur atom. A diverse array of nucleophiles can displace the chloride ion, which serves as an excellent leaving group, to form a variety of sulfur-containing compounds.
One of the most common and synthetically useful reactions of sulfonyl chlorides is their condensation with primary and secondary amines to yield sulfonamides. cbijournal.comekb.eg This reaction typically proceeds with high efficiency in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct. cbijournal.comrsc.org The reaction is versatile, accommodating a wide range of aliphatic, aromatic, and heterocyclic amines. ekb.eg The high reactivity of this compound allows for the facile synthesis of a diverse library of N-substituted 5,6-difluoropyridine-3-sulfonamides, which are of interest in medicinal chemistry. cbijournal.comnih.gov
| Amine Nucleophile | Product | Typical Conditions |
|---|---|---|
| Aniline | N-phenyl-5,6-difluoropyridine-3-sulfonamide | Pyridine, CH₂Cl₂, 0 °C to RT |
| Piperidine | 3-(Piperidin-1-ylsulfonyl)-5,6-difluoropyridine | Triethylamine, THF, 0 °C to RT |
| Benzylamine | N-Benzyl-5,6-difluoropyridine-3-sulfonamide | Triethylamine, CH₂Cl₂, RT |
Analogous to the formation of sulfonamides, this compound reacts with alcohols and phenols to form sulfonate esters. nih.gov This reaction, known as sulfonylation, also requires a base, typically pyridine, to scavenge the HCl generated. youtube.comyoutube.com The process converts the alcohol's hydroxyl group into a sulfonate, which is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.orgyoutube.com
| Alcohol/Phenol Nucleophile | Product | Typical Conditions |
|---|---|---|
| Methanol | Methyl 5,6-difluoropyridine-3-sulfonate | Pyridine, CH₂Cl₂, 0 °C |
| Phenol | Phenyl 5,6-difluoropyridine-3-sulfonate | Pyridine, CH₂Cl₂, 0 °C to RT |
| Isopropanol | Isopropyl 5,6-difluoropyridine-3-sulfonate | Pyridine, THF, 0 °C |
The synthesis of sulfinamides from sulfonyl chlorides represents a reductive transformation. A one-step procedure involves the in situ reduction of the sulfonyl chloride in the presence of an amine. nih.govresearchgate.net Reagents such as triphenylphosphine (B44618) can be used as the reductant. nih.gov In this process, the sulfonyl chloride is first reduced to a more reactive sulfinylating intermediate, which is then immediately trapped by the amine to form the corresponding sulfinamide. nih.gov This method provides a convenient route to sulfinamides, which are valuable intermediates in asymmetric synthesis. nih.govresearchgate.net
The formation of sulfamides involves the reaction of the sulfonyl chloride with ammonia (B1221849) or a primary amine, followed by reaction with a second amine, although more direct routes from sulfonyl chlorides can also be devised using specific reagents.
The reaction of sulfonyl chlorides with highly nucleophilic organometallic reagents, such as Grignard reagents (RMgX), is complex. While the formation of a direct carbon-sulfur bond to produce a sulfone (Py-SO₂-R) can occur, this is often not the primary reaction pathway. core.ac.uk More commonly, particularly with transition metal catalysts, the reaction proceeds via a desulfinylative cross-coupling, where the sulfonyl chloride group is extruded as sulfur dioxide (SO₂), leading to the formation of a new carbon-carbon bond between the pyridine ring and the organic group from the Grignard reagent (Py-R). core.ac.ukscite.aiepfl.ch Direct C-S bond formation without the loss of the SO₂ group is less common with powerful organometallic nucleophiles but can sometimes be achieved under carefully controlled conditions, often at low temperatures. core.ac.uk
Metal-Catalyzed Cross-Coupling Reactions Involving Sulfonyl Chlorides
A significant area of reactivity for sulfonyl chlorides involves their participation in metal-catalyzed cross-coupling reactions. scite.aiepfl.ch In these transformations, the sulfonyl chloride acts as an electrophilic partner, but the reaction often proceeds with the complete removal of the -SO₂Cl group, a process known as desulfinylative coupling. scite.aiepfl.chcapes.gov.br
Research has demonstrated that inexpensive and environmentally benign iron catalysts can effectively promote the C-C cross-coupling of sulfonyl chlorides with Grignard reagents. scite.aiepfl.ch For instance, in the presence of a catalyst like iron(III) acetylacetonate (B107027) [Fe(acac)₃], this compound can couple with various Grignard reagents (e.g., Phenylmagnesium bromide, Butylmagnesium chloride) to form the corresponding 3-substituted-5,6-difluoropyridine derivatives. epfl.chcapes.gov.br This methodology offers a powerful alternative to traditional palladium- or nickel-catalyzed reactions for constructing C-C bonds on the pyridine scaffold. epfl.ch
The proposed mechanism for these iron-catalyzed reactions involves the formation of low-valent iron species that can engage in a catalytic cycle similar to that of palladium(0) catalysts. epfl.ch
| Grignard Reagent (R-MgX) | Coupling Product (Py-R) | Catalyst |
|---|---|---|
| Phenylmagnesium bromide | 5,6-Difluoro-3-phenylpyridine | Fe(acac)₃ |
| Ethylmagnesium bromide | 3-Ethyl-5,6-difluoropyridine | Fe(acac)₃ |
| Vinylmagnesium bromide | 5,6-Difluoro-3-vinylpyridine | Fe(acac)₃ |
Desulfitative Coupling Pathways and Catalytic Systems
The sulfonyl chloride moiety of this compound is a versatile functional group that can participate in desulfitative coupling reactions. In these transformations, the sulfonyl chloride group is not incorporated into the final product but rather serves as a leaving group, typically being extruded as sulfur dioxide (SO₂). This pathway provides a powerful method for forming new carbon-carbon bonds, effectively using the sulfonyl chloride as an alternative to more common organometallic reagents or halides in cross-coupling chemistry.
The general mechanism involves the oxidative addition of a low-valent transition metal catalyst, commonly palladium(0), into the C–S bond of the sulfonyl chloride. This step is often the key activation process, leading to the formation of an arylpalladium(II) intermediate and the subsequent loss of SO₂. This intermediate can then engage in various catalytic cycles to form the desired product.
Catalytic systems for desulfitative couplings are predominantly based on palladium. For instance, palladium-catalyzed desulfitative Mizoroki-Heck reactions of arylsulfonyl chlorides have been developed. researchgate.net These reactions couple the aryl group with an alkene, providing a direct method for vinylation. Similarly, desulfinative cross-coupling reactions have been demonstrated with aryl sulfinates, which can be readily prepared from sulfonyl chlorides. acs.orgresearchgate.net These reactions highlight the utility of the sulfonyl group as a synthetic handle. The choice of ligands, bases, and solvents is crucial for optimizing the reaction efficiency and preventing side reactions.
Key features of desulfitative coupling pathways include:
Atom Economy: While SO₂ is lost, these methods can avoid the use of stoichiometric organometallic reagents. researchgate.net
Functional Group Tolerance: Many catalytic systems exhibit good tolerance for various functional groups on the coupling partners.
Alternative Reactivity: They provide a synthetic route for molecules where the preparation of traditional coupling precursors like boronic acids or organozinc reagents might be challenging.
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck, Stille Analogues)
This compound is a viable substrate for several palladium-catalyzed cross-coupling reactions, where it acts as an electrophilic partner. The sulfonyl chloride group can be more reactive than corresponding aryl chlorides or bromides in certain transformations. nih.govacs.org
Suzuki-Miyaura Coupling Analogues: While direct Suzuki-Miyaura coupling of sulfonyl chlorides is not the standard approach, related pyridine sulfinates are effective coupling partners in palladium-catalyzed reactions with aryl halides. tcichemicals.com This suggests a two-step strategy where this compound could first be converted to its corresponding sulfinate salt or boronic acid, which then undergoes Suzuki-Miyaura coupling to form biaryl structures. tcichemicals.comnih.gov
Mizoroki-Heck Reaction: The Mizoroki-Heck reaction traditionally uses aryl halides to couple with alkenes. wikipedia.org However, arylsulfonyl chlorides and their derivatives like arylsulfonyl hydrazides have been successfully employed as aryl sources. rsc.org In these reactions, a palladium catalyst, often Pd(OAc)₂, facilitates the coupling of the 5,6-difluoropyridin-3-yl group with various alkenes. rsc.orgmdpi.com The reaction typically requires a base and proceeds via a standard Heck catalytic cycle following the initial desulfitation.
Stille Coupling: The Stille reaction offers a direct route for coupling sulfonyl chlorides with organostannanes. libretexts.org Arenesulfonyl chlorides can be cross-coupled with aryl, heteroaryl, and alkenylstannanes in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govacs.orgresearchgate.net This desulfitative Stille coupling provides a reliable method for C-C bond formation. acs.org Research has established a general reactivity order for electrophiles in these couplings: ArI > ArSO₂Cl > ArBr ≫ ArCl, positioning sulfonyl chlorides as highly useful substrates. acs.org
| Reaction | Typical Catalyst System | Coupling Partner | Key Features |
| Mizoroki-Heck | Pd(OAc)₂ / Ligand (e.g., Pyridine-based) | Alkenes | Arylsulfonyl derivative acts as aryl source; proceeds with regio- and stereoselectivity. rsc.org |
| Stille | Pd₂(dba)₃ / CuBr·Me₂S / P(2-furyl)₃ | Organostannanes (R-SnBu₃) | Direct C-C bond formation via desulfitation; more reactive than ArBr. nih.govacs.org |
| Suzuki Analogue | Pd(OAc)₂ / Ligand | Aryl Halides | Requires conversion of sulfonyl chloride to a sulfinate salt. tcichemicals.com |
Other Transition Metal-Mediated Transformations
Beyond palladium, other transition metals can mediate transformations involving aryl sulfonyl chlorides. Copper-catalyzed reactions, for instance, are known to facilitate the formation of C-S bonds. A CuI-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides can produce diaryl thioethers, where the sulfonyl chloride serves as a sulfur source after reduction. researchgate.net
Furthermore, the field of transition metal-catalyzed C-H activation and functionalization presents potential pathways for the modification of this compound. diva-portal.org The pyridine nitrogen and the fluorine atoms can act as directing groups, guiding a metal catalyst to activate a specific C-H bond on the ring for subsequent coupling or functionalization. beilstein-journals.org This approach allows for the introduction of new substituents without pre-functionalization, offering a more direct and efficient synthetic route. diva-portal.org Such transformations can be catalyzed by a range of metals, including palladium, rhodium, and ruthenium, expanding the synthetic utility of the difluoropyridine scaffold. diva-portal.orgnih.gov
Reactivity Profile of the Difluoropyridine Aromatic System
Potential for Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgyoutube.com This reactivity is significantly enhanced in this compound by the presence of two strongly electron-withdrawing fluorine atoms. Aromatic rings that are electron-poor are activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com
In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. libretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comnih.gov
For this compound, the fluorine atoms and the sulfonyl chloride group strongly activate the ring for SNAr. The most likely positions for nucleophilic attack would be those activated by both the ring nitrogen and the fluorine substituents. Given the substitution pattern, a good leaving group (like one of the fluorine atoms) could potentially be displaced by a strong nucleophile, provided the nucleophile attacks a position that allows for effective stabilization of the resulting anionic intermediate. Pyridines are known to be especially reactive in SNAr when substituted at the ortho or para positions relative to the leaving group, as the negative charge can be delocalized onto the ring nitrogen. wikipedia.org
Regioselective Metalation and Subsequent Functionalization Strategies
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgharvard.edu The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. nih.gov
In the context of this compound, several groups could potentially direct metalation. Fluorine itself is known to be a modest ortho-directing group. researchgate.net The pyridine nitrogen is also a powerful directing element, although its coordination to the organolithium reagent can sometimes lead to addition rather than deprotonation. harvard.edu The sulfonyl chloride group could also influence the site of metalation. The most acidic proton is likely the one at the C-4 position, being situated between the electron-withdrawing sulfonyl chloride group and the C-5 fluorine atom. Deprotonation at this site would lead to a lithiated intermediate that can be trapped by an electrophile, providing a route to 4-substituted-5,6-difluoropyridine-3-sulfonyl chloride derivatives. One-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequences have been successfully applied to functionalize various pyridine derivatives. nih.gov
Influence of Fluorine Atoms on Electron Density and Reaction Sites
The two fluorine atoms on the pyridine ring have a profound influence on the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing effect through the sigma bond framework (inductive effect, -I). acs.org This effect significantly reduces the electron density of the entire aromatic ring. nih.gov
While fluorine also possesses lone pairs of electrons that can be donated into the π-system (mesomeric effect, +M), this effect is weak for fluorine and is generally outweighed by its powerful inductive withdrawal. The primary consequence of this strong electron withdrawal is the deactivation of the pyridine ring towards electrophilic aromatic substitution, which is already difficult for pyridine compared to benzene (B151609). wikipedia.org
Conversely, the reduced electron density greatly activates the ring for nucleophilic attack, as discussed in the context of SNAr reactions. wikipedia.orgmasterorganicchemistry.com The fluorine atoms make the carbon atoms to which they are attached highly electrophilic. This electronic perturbation also increases the acidity of the ring C-H protons, making them more susceptible to deprotonation by strong bases, which is relevant for regioselective metalation strategies. nih.govacs.org The interplay between fluorine's ability to pull electron density through its sigma bonds and donate it back through the π-system can stabilize the aromatic ring itself, leading to high chemical resistance in some fluorinated aromatics. nih.govacs.org
Advanced Derivatization and Strategic Applications in Organic Synthesis
Role as a Key Synthetic Building Block for Complex Molecules
5,6-Difluoropyridine-3-sulfonyl chloride serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its utility stems from the presence of multiple reactive sites: the highly reactive sulfonyl chloride group and the difluorinated pyridine (B92270) ring, which is susceptible to nucleophilic aromatic substitution. This combination allows for the strategic introduction of the difluoropyridylsulfonyl moiety into larger molecular scaffolds, often imparting desirable physicochemical and biological properties.
A significant application of this compound is in the development of kinase inhibitors. For instance, it is a key intermediate in the synthesis of a class of substituted 3-(pyridin-3-ylethynyl)-1H-pyrazolo[3,4-b]pyridine compounds. These compounds are designed as inhibitors of protein kinases, which are critical targets in oncology. The synthesis involves the reaction of this compound with an appropriate amine to form a sulfonamide, which is then further elaborated through a series of reactions, including Sonogashira coupling, to yield the final complex heterocyclic structure. The fluorine atoms on the pyridine ring can enhance the binding affinity of the final molecule to its biological target and improve its metabolic stability.
The following table outlines a general synthetic approach where this compound is utilized:
| Step | Reactant 1 | Reactant 2 | Key Reaction | Product Type |
| 1 | This compound | Primary or Secondary Amine | Sulfonamide formation | N-substituted-5,6-difluoropyridine-3-sulfonamide |
| 2 | N-substituted-5,6-difluoropyridine-3-sulfonamide | Various reagents | Further functionalization (e.g., cross-coupling reactions) | Complex heterocyclic molecules |
This strategic use of this compound highlights its importance as a versatile building block for constructing complex and biologically active molecules.
Synthesis of Diversely Functionalized Sulfonamide Libraries for Chemical Probes
The development of chemical probes is essential for exploring biological systems and identifying new therapeutic targets. Sulfonamide libraries represent a rich source of diverse molecular structures for screening and identifying such probes. This compound is a valuable reagent for the synthesis of these libraries due to the straightforward and high-yielding nature of sulfonamide bond formation.
A representative scheme for the generation of a sulfonamide library is presented below:
| Building Block 1 | Building Block 2 (Amine Library) | Reaction Condition | Library Output |
| This compound | R-NH2, R2NH | Base (e.g., triethylamine, pyridine) in an inert solvent | A diverse library of 5,6-difluoropyridine-3-sulfonamides |
These libraries can then be screened in various biological assays to identify compounds that modulate the activity of specific proteins or pathways. The hits from these screens can be further optimized to develop more potent and selective chemical probes.
Utilization in Solid-Phase Organic Synthesis Methodologies
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of large numbers of compounds in a purified form, making it an ideal methodology for the construction of compound libraries for drug discovery. The principles of SPOS can be readily applied to the synthesis of sulfonamides using sulfonyl chlorides like this compound.
In a typical solid-phase approach, an amino-functionalized resin is used as the solid support. The synthesis begins with the coupling of an amino acid or a small molecule containing a free amino group to the resin. Subsequently, the resin-bound amine is reacted with an excess of this compound in the presence of a base. The excess reagents and byproducts are then easily removed by washing the resin, leaving the desired sulfonamide product attached to the solid support. Finally, the sulfonamide is cleaved from the resin to yield the purified product.
The table below summarizes the key steps in the solid-phase synthesis of a sulfonamide using this compound:
| Step | Procedure | Purpose |
| 1 | Swelling of the resin | Prepare the resin for reaction. |
| 2 | Coupling of an amine to the resin | Attach the starting material to the solid support. |
| 3 | Reaction with this compound | Form the sulfonamide bond. |
| 4 | Washing | Remove excess reagents and byproducts. |
| 5 | Cleavage | Release the final sulfonamide product from the resin. |
This methodology allows for the efficient and automated synthesis of libraries of 5,6-difluoropyridine-3-sulfonamides for high-throughput screening.
Development as a Derivatization Reagent for Analytical Chemistry Applications
In analytical chemistry, derivatization is a common strategy to enhance the detectability and chromatographic behavior of analytes. Sulfonyl chlorides are known to be effective derivatizing agents for compounds containing primary and secondary amine functional groups. While specific studies on this compound as a derivatization reagent are not extensively documented, its non-fluorinated analog, pyridine-3-sulfonyl chloride, has been successfully used for this purpose.
Pyridine-3-sulfonyl chloride reacts with amines to form stable sulfonamides that can be readily analyzed by techniques such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection. The introduction of the pyridylsulfonyl group often improves the chromatographic properties of the analyte and enhances its ionization efficiency in MS, leading to lower detection limits.
Given the structural similarity, this compound is expected to exhibit similar or even enhanced properties as a derivatization reagent. The presence of the two fluorine atoms could further improve the chromatographic separation and potentially provide a unique fragmentation pattern in tandem mass spectrometry (MS/MS), which could be beneficial for selective and sensitive quantification.
The potential advantages of using this compound as a derivatization reagent are summarized in the following table:
| Property | Potential Advantage |
| Reactivity | Efficient reaction with primary and secondary amines. |
| Stability of Derivative | Formation of stable sulfonamide adducts. |
| Chromatographic Behavior | Improved peak shape and retention in reverse-phase HPLC. |
| MS Detection | Enhanced ionization efficiency and potential for unique fragmentation patterns. |
Further research is warranted to fully explore and validate the utility of this compound as a derivatization reagent in analytical chemistry.
Precursor for Advanced Fluorinated Heterocyclic Systems
Fluorinated heterocyclic compounds are of significant interest in medicinal and materials chemistry due to the unique properties conferred by the fluorine atoms. This compound is a valuable precursor for the synthesis of more complex, advanced fluorinated heterocyclic systems. The difluorinated pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), allowing for the selective replacement of one or both fluorine atoms.
The fluorine atom at the 6-position is generally more susceptible to nucleophilic attack than the one at the 5-position. This regioselectivity can be exploited to synthesize a variety of substituted pyridines. For example, reaction with O- or N-nucleophiles can lead to the formation of 6-alkoxy- or 6-amino-5-fluoropyridine derivatives. These intermediates can then undergo further transformations, such as intramolecular cyclizations, to construct fused heterocyclic systems.
Moreover, the sulfonyl group can be transformed into other functionalities or can act as a directing group in subsequent reactions. The combination of SNAr reactions on the pyridine ring and transformations of the sulfonyl group provides a versatile platform for the synthesis of a wide range of novel fluorinated heterocycles.
The following table illustrates some potential transformations of 5,6-difluoropyridine-3-sulfonamide derivatives to generate advanced heterocyclic systems:
| Starting Material | Reagent/Condition | Key Transformation | Product Class |
| N-Aryl-5,6-difluoropyridine-3-sulfonamide | Strong base | Intramolecular SNAr | Fused pyridothiazine dioxide derivatives |
| 5,6-Difluoropyridine-3-sulfonamide | Oxygen nucleophile (e.g., alkoxide) | SNAr at C-6 | 6-Alkoxy-5-fluoropyridine-3-sulfonamide |
| 5,6-Difluoropyridine-3-sulfonamide | Nitrogen nucleophile (e.g., amine) | SNAr at C-6 | 6-Amino-5-fluoropyridine-3-sulfonamide |
The ability to selectively functionalize the difluoropyridine ring makes this compound a powerful tool for the construction of novel and complex fluorinated heterocyclic scaffolds.
Computational and Theoretical Investigations of 5,6 Difluoropyridine 3 Sulfonyl Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry and energy of molecules.
Optimization of Molecular Geometries and Conformational Analysis
A DFT calculation would begin by optimizing the molecular geometry of 5,6-Difluoropyridine-3-sulfonyl chloride to find its most stable three-dimensional structure (lowest energy state). This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The results would yield precise bond lengths, bond angles, and dihedral angles.
For this compound, a key aspect of conformational analysis would be the rotational barrier around the C-S bond, which connects the pyridine (B92270) ring to the sulfonyl chloride group. By calculating the energy at different rotational angles, a potential energy profile can be constructed to identify the most stable conformer and the energy required to transition between different spatial arrangements.
** hypothetical data table would be presented here, listing calculated bond lengths (e.g., C-F, C-N, S-Cl, S=O) and angles. **
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital acts as the electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.
LUMO : This orbital acts as the electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, indicating susceptibility to nucleophilic attack.
** hypothetical data table would be presented here, listing the calculated energies of the HOMO, LUMO, and the energy gap in electron volts (eV). **
Molecular Electrostatic Potential (MEP) Mapping for Predicting Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.
The MEP map is color-coded to indicate different potential regions:
Red : Regions of most negative potential, indicating electron-rich areas. These are prime targets for electrophilic attack. In this compound, such regions would likely be found around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group due to their high electronegativity and lone pairs.
Blue : Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. The sulfur atom in the sulfonyl chloride group is expected to be highly electron-deficient and thus appear blue, making it the primary site for nucleophilic attack.
Green/Yellow : Regions of intermediate or near-zero potential.
The MEP map provides a clear, intuitive picture of charge distribution and is used to predict sites for hydrogen bonding and other non-covalent interactions.
Quantum Chemical Descriptors for Reactivity and Selectivity Analysis
To further quantify reactivity, various quantum chemical descriptors are calculated from the electronic structure data.
Fukui Functions for Nucleophilic and Electrophilic Attack Prediction
The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps to pinpoint the most reactive atoms within a molecule. Condensed Fukui functions are calculated for each atom to predict site selectivity:
ƒ+ : Predicts the site for nucleophilic attack (where an electron is added). The atom with the highest ƒ+ value is the most likely to accept an electron.
ƒ- : Predicts the site for electrophilic attack (where an electron is removed). The atom with the highest ƒ- value is the most likely to donate an electron.
For this compound, the sulfur atom would be expected to have a high ƒ+ value, confirming its electrophilic character. The nitrogen atom and certain carbon atoms on the pyridine ring would likely have significant ƒ- values.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides quantitative insight into bonding and structure.
A key feature of NBO analysis is the examination of "delocalization" or charge transfer interactions between filled (donor) and empty (acceptor) orbitals. These are evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of the interaction.
For this compound, NBO analysis would reveal:
Natural Atomic Charges : The charge distribution across the molecule, indicating the polarity of bonds like C-F, S-Cl, and S=O.
This analysis would provide a detailed electronic picture that explains the influence of the fluorine and sulfonyl chloride substituents on the pyridine ring.
Computational Modeling of Reaction Mechanisms and Transition States
A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms and transition states of this compound. While computational and theoretical investigations are prevalent for a wide array of sulfonyl chlorides, providing valuable insights into their reactivity and interactions, this particular difluorinated pyridine derivative has not been the subject of dedicated modeling research based on the available data.
General computational studies on arenesulfonyl chlorides have utilized methods like Density Functional Theory (DFT) to investigate reaction pathways, such as nucleophilic substitution. These studies often explore the energetics of reactants, transition states, and products to elucidate reaction mechanisms. For instance, investigations into the chloride-chloride exchange reaction in various arenesulfonyl chlorides have determined that these reactions can proceed through a single transition state, consistent with an SN2-like mechanism. In contrast, analogous fluoride (B91410) exchange reactions may proceed via an addition-elimination mechanism involving a hypervalent sulfur intermediate.
Furthermore, computational techniques have been coupled with experimental methods like X-ray crystallography to analyze noncovalent interactions in sulfonyl chlorides and their derivatives. Hirshfeld surface analysis, for example, helps in visualizing and quantifying intermolecular interactions that influence the solid-state packing and properties of these compounds. Such studies have highlighted the role of the sulfonyl group's oxygen atoms in forming significant interactions.
While these general findings provide a framework for understanding the potential behavior of this compound, it is crucial to note that the electronic effects of the fluorine atoms and the nitrogen atom in the pyridine ring would significantly influence its reactivity and the energetic landscape of its reactions. Without specific computational models for this compound, any discussion of its reaction mechanisms and transition states remains speculative and would require dedicated theoretical investigation.
Due to the lack of specific research on this compound, no data tables on its computational modeling of reaction mechanisms and transition states can be provided at this time.
Future Research Directions and Emerging Paradigms for 5,6 Difluoropyridine 3 Sulfonyl Chloride
Development of Green Chemistry Approaches for Sustainable Synthesis
The future synthesis of 5,6-Difluoropyridine-3-sulfonyl chloride is anticipated to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and generate significant waste. chim.itnih.gov Emerging sustainable approaches focus on the use of environmentally benign oxidants, safer solvents, and catalytic systems.
One promising avenue is the development of oxidative chlorination methods that avoid the use of chlorine gas. Research into systems like oxone-KX (where X is Cl or Br) in water offers a simple and rapid method for the oxyhalogenation of corresponding thiols or disulfides under mild, aqueous conditions. nih.gov Another green approach involves the metal-free synthesis from thiols using ammonium (B1175870) nitrate (B79036) and aqueous HCl, with oxygen serving as the terminal oxidant, which represents an environmentally benign pathway. chim.it
Furthermore, the synthesis from S-alkylisothiourea salts using N-chlorosuccinimide (NCS) presents a convenient and eco-friendly alternative. nih.govalfa-chemistry.com A key advantage of this method is the potential to recycle the succinimide (B58015) byproduct back into the starting reagent, NCS, using sodium hypochlorite, thus creating a more sustainable and circular process. nih.govalfa-chemistry.com These methodologies, while demonstrated for other sulfonyl chlorides, provide a clear roadmap for the development of greener synthetic routes to this compound.
| Green Synthesis Approach | Key Features | Potential Advantages for this compound |
| Oxone-KX in Water | Uses water as a solvent, mild reaction conditions. nih.gov | Avoids volatile organic solvents, improves safety. |
| Metal-Free Thiol Oxidation | Employs oxygen as the terminal oxidant. chim.it | Reduces reliance on heavy metal catalysts. |
| N-Chlorosuccinimide (NCS) | Utilizes odorless starting materials, byproduct can be recycled. nih.govalfa-chemistry.com | Reduces waste, improves atom economy. |
| Diazotization-Sulfonylation | Starts from the corresponding aminopyridine. mdpi.com | Potential for a more direct route from readily available precursors. |
Exploration of Novel Catalytic Transformations and Reaction Pathways
The reactivity of the sulfonyl chloride group in this compound opens up a wide range of possibilities for novel catalytic transformations. Future research will likely focus on developing new catalytic systems to functionalize this molecule in innovative ways, moving beyond its traditional role in sulfonamide synthesis.
One area of exploration is the use of nucleophilic catalysts, such as pyridine (B92270) and its derivatives, to facilitate reactions like alcoholysis and hydrolysis under controlled conditions. chim.itnih.gov More advanced applications could involve transition-metal-free C-H activation and functionalization. For instance, a recently developed method for the C-sulfonylation of 4-alkylpyridines proceeds through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate, catalyzed by DMAP (4-Dimethylaminopyridine). alfa-chemistry.comnih.gov Applying a similar strategy to this compound could lead to new carbon-sulfur bond-forming reactions.
The burgeoning field of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry also presents a significant opportunity. nih.gov While SuFEx primarily uses sulfonyl fluorides, the straightforward conversion of sulfonyl chlorides to sulfonyl fluorides makes this compound a valuable precursor for developing novel SuFEx reagents. This would enable the rapid and efficient assembly of complex molecules incorporating the difluoropyridine moiety.
| Catalytic Approach | Description | Potential Application for this compound |
| Nucleophilic Catalysis | Use of catalysts like pyridine or DMAP to activate the sulfonyl chloride. chim.italfa-chemistry.com | Controlled synthesis of sulfonates and other derivatives. |
| C-H Functionalization | Catalytic activation of C-H bonds for sulfonylation. alfa-chemistry.comnih.gov | Direct introduction of the difluoropyridylsulfonyl group into organic molecules. |
| SuFEx Click Chemistry | Conversion to sulfonyl fluoride for use in click reactions. nih.gov | Rapid synthesis of complex molecules and materials. |
| Pyrylium Salt Activation | Conversion of derivative sulfonamides back to sulfonyl chlorides for late-stage functionalization. | Enables iterative synthesis and diversification of complex molecules. |
Integration into Flow Chemistry Systems for Scalable Production
For the scalable and safe production of this compound, the integration of its synthesis into continuous flow chemistry systems is a promising future direction. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when dealing with highly exothermic reactions or hazardous reagents. nih.govnih.gov
The synthesis of sulfonyl chlorides is often highly exothermic, making it an ideal candidate for flow chemistry. nih.gov A continuous flow protocol for sulfonyl chloride synthesis using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been developed, demonstrating the feasibility of this approach. nih.gov Such a system allows for exquisite control over the reaction, mitigating the risk of thermal runaway and improving process safety. nih.gov
Furthermore, flow chemistry is particularly well-suited for the synthesis of fluorinated heterocyclic compounds, where precise temperature control can be crucial for selectivity and yield. chim.it Automated continuous systems, potentially employing continuous stirred-tank reactors (CSTRs), could be designed for the multi-hundred-gram scale production of this compound, ensuring consistent product quality and high space-time yield. nih.gov This would be a significant advancement for making this compound more accessible for industrial and large-scale academic applications.
Design and Synthesis of Advanced Functional Materials Utilizing the Compound's Scaffolding
The unique combination of a difluorinated pyridine ring and a reactive sulfonyl chloride functional group makes this compound an attractive building block for the design and synthesis of advanced functional materials. The incorporation of fluorine atoms into polymers and other materials can impart a range of desirable properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. alfa-chemistry.com
The sulfonyl chloride group can serve as a reactive handle for polymerization or for grafting the difluoropyridine moiety onto surfaces or into existing polymer backbones. For example, it could be used as a monomer in step-growth polymerization with diols or diamines to create novel polysulfonates or polysulfonamides. The resulting polymers would benefit from the properties conferred by the high fluorine content.
Moreover, fluorinated pyridines are of significant interest in materials science due to their electronic properties. nih.govnih.gov The crystal packing of fluorinated pyridines is influenced by the degree and position of fluorine substitution, which in turn affects the material's bulk properties. nih.gov By incorporating this compound into larger molecular architectures, it may be possible to fine-tune the intermolecular interactions and create materials with tailored properties for applications in electronics, optics, or as specialty coatings.
Application in Chemical Biology as Probes or Tags (excluding direct biological activity)
In the field of chemical biology, this compound has the potential to be utilized as a versatile chemical probe or tag for studying biological systems. The sulfonyl chloride group can react with nucleophilic residues on proteins, such as lysine (B10760008) or tyrosine, to form stable covalent bonds. This reactivity could be harnessed for applications such as activity-based protein profiling (ABPP) to identify and study the function of specific enzymes.
The difluoropyridine moiety itself offers several advantages as a tag. The presence of fluorine provides a unique spectroscopic handle for ¹⁹F-NMR studies, allowing for the monitoring of protein-ligand interactions or conformational changes in a complex biological milieu without the background noise associated with ¹H-NMR. Furthermore, if synthesized with ¹⁸F, the compound could serve as a precursor for developing novel positron emission tomography (PET) imaging agents for diagnostic purposes. nih.gov
The concept of ligand-directed chemistry, where a reactive group is targeted to a specific protein via a linked ligand, could be applied. A derivative of this compound could be designed to selectively label a target protein in living cells, enabling its visualization and functional study. The unique chemical structure of the difluoropyridine could also serve as a bioorthogonal tag, distinguishable from endogenous biomolecules and allowing for specific detection and pull-down experiments.
| Potential Application | Enabling Feature | Research Goal |
| Activity-Based Protein Profiling | Covalent reaction with nucleophilic residues. | Identify and characterize enzyme activity in complex proteomes. |
| ¹⁹F-NMR Probe | Two fluorine atoms as a spectroscopic handle. | Study protein structure and interactions without background interference. |
| PET Imaging Precursor | Potential for ¹⁸F incorporation. | Develop novel diagnostic imaging agents. |
| Bioorthogonal Tagging | Unique chemical scaffold. | Label and track biomolecules in living systems. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
